2-Amino-9-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is essential to clarify the exact compound you are interested in to provide accurate and detailed information.
Vorbereitungsmethoden
Since “N/A” is not a specific compound, it does not have defined synthetic routes, reaction conditions, or industrial production methods. For any chemical compound, preparation methods typically involve specific reagents, catalysts, and conditions tailored to the compound’s structure and desired purity.
Analyse Chemischer Reaktionen
Without a specific compound, it is impossible to analyze the types of reactions it undergoes, the common reagents and conditions used, or the major products formed. Generally, chemical reactions can include oxidation, reduction, substitution, and more, depending on the compound’s functional groups and reactivity.
Wissenschaftliche Forschungsanwendungen
The term “N/A” does not correspond to a specific compound with scientific research applications
Wirkmechanismus
As “N/A” is not a specific compound, it does not have a defined mechanism of action, molecular targets, or pathways involved. The mechanism of action for any compound typically involves its interaction with biological molecules, leading to specific physiological or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Since “N/A” is not a specific compound, it cannot be compared with other similar compounds. For any chemical compound, comparisons with similar compounds can highlight unique properties, reactivity, and applications.
Eigenschaften
Molekularformel |
C10H13N5O6 |
---|---|
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
2-amino-9-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4+,5+,8+/m1/s1 |
InChI-Schlüssel |
FPGSEBKFEJEOSA-KTJDJIJJSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.